6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide
Overview
Description
6-Ethoxy-3-azabicyclo[311]heptane-3-carboximidamide is a chemical compound with a complex molecular structure It belongs to the class of bicyclic amines and contains an ethoxy group attached to the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The ethoxy group can be introduced through an etherification reaction using ethylating agents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions of bicyclic amines with biological targets. It can serve as a probe to investigate the binding affinity and specificity of various receptors and enzymes.
Medicine: Potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may be harnessed for various applications, such as in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
6-Ethoxy-3-azabicyclo[3.1.1]heptane
3-Substituted 6-Azabicyclo[3.1.1]heptanes
6- { [ (tert-butoxy)carbonyl]amino}-3- { [ (9H-fluoren-9-yl)methoxy carbonyl]-6- ((tert-butoxycarbonyl)amino}-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Uniqueness: 6-Ethoxy-3-azabicyclo[311]heptane-3-carboximidamide stands out due to its specific structural features, such as the presence of the ethoxy group and the carboximidamide moiety
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Properties
IUPAC Name |
6-ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-2-13-8-6-3-7(8)5-12(4-6)9(10)11/h6-8H,2-5H2,1H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJQUWKILJBMIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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